![molecular formula C6H12ClN3O B1452951 [1-(3-メチル-1,2,4-オキサジアゾール-5-イル)プロピル]アミン塩酸塩 CAS No. 1018475-23-4](/img/structure/B1452951.png)
[1-(3-メチル-1,2,4-オキサジアゾール-5-イル)プロピル]アミン塩酸塩
概要
説明
[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride: is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
科学的研究の応用
Chemistry: In chemistry, [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicinal chemistry, [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride is explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride may interact with similar targets.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride might interact with its targets through hydrogen bonding.
Biochemical Pathways
Given the anti-infective activities of related 1,2,4-oxadiazoles , it’s possible that this compound may interfere with the biochemical pathways of infectious agents.
Result of Action
Related 1,2,4-oxadiazoles have shown anti-infective activities , suggesting that this compound may have similar effects.
生化学分析
Biochemical Properties
[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including oxidoreductases and transferases, by binding to their active sites and altering their catalytic efficiency. This compound also interacts with proteins involved in signal transduction pathways, such as kinases and phosphatases, thereby influencing cellular signaling processes. The nature of these interactions is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions, which facilitate reversible binding and regulation of enzyme activities .
Cellular Effects
The effects of [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell proliferation, differentiation, and apoptosis. In particular, this compound modulates cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. Additionally, [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride affects the expression of genes involved in cell cycle regulation and metabolic pathways, thereby impacting overall cell function .
Molecular Mechanism
At the molecular level, [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their catalytic functions. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. The binding interactions are mediated by hydrogen bonds, van der Waals forces, and hydrophobic interactions, which ensure specificity and reversibility .
Dosage Effects in Animal Models
The effects of [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. These findings are essential for determining the safe and effective dosage for potential therapeutic applications .
Metabolic Pathways
[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It influences the levels of various metabolites, thereby affecting overall metabolic homeostasis. The compound’s interactions with key metabolic enzymes, such as dehydrogenases and kinases, play a crucial role in modulating metabolic pathways and maintaining cellular energy balance .
Transport and Distribution
The transport and distribution of [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its biochemical effects. The distribution pattern is influenced by factors such as cell type, tissue specificity, and the presence of binding proteins that regulate its intracellular concentration .
Subcellular Localization
The subcellular localization of [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its site of action, where it can interact with target biomolecules and modulate cellular processes. Understanding the subcellular distribution is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the propylamine group. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with propylamine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired quality of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of reduced heterocyclic compounds.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or the propylamine chain are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
類似化合物との比較
- [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methylamine hydrochloride
- 5-Methyl-1,3,4-oxadiazol-2-amine
- 2-(1,2,4-Oxadiazol-5-yl)anilines
Comparison: Compared to these similar compounds, [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride has unique structural features that influence its chemical reactivity and biological activity. The presence of the propylamine group and the specific substitution pattern on the oxadiazole ring contribute to its distinct properties. These differences make it a valuable compound for specific applications where other oxadiazole derivatives may not be as effective.
特性
IUPAC Name |
1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-3-5(7)6-8-4(2)9-10-6;/h5H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKCEVOQIWJHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679285 | |
| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018475-23-4 | |
| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


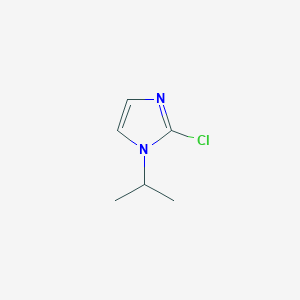

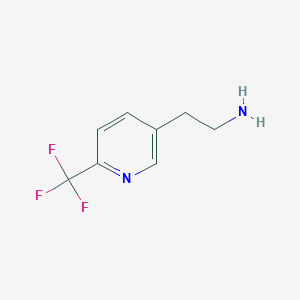
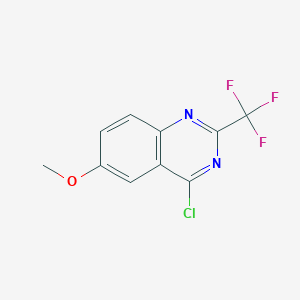
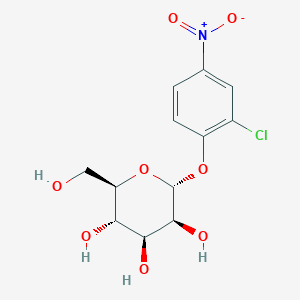
![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B1452879.png)
![2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1452881.png)
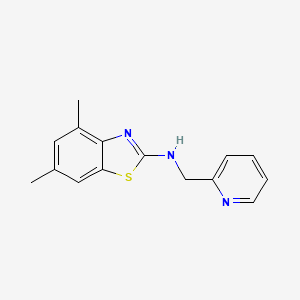
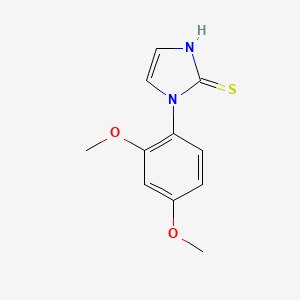
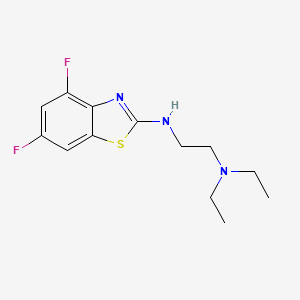
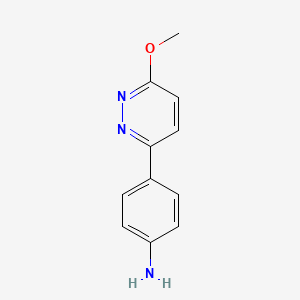
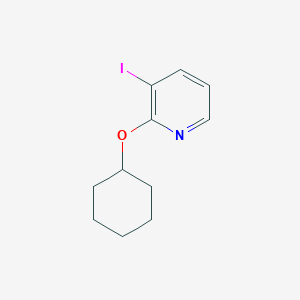
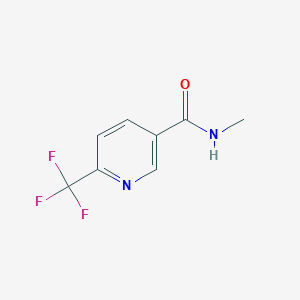
![5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1452891.png)
